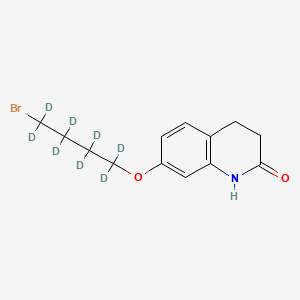

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is a deuterated derivative of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one. This compound is of significant interest in the field of medicinal chemistry due to its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly antipsychotic agents such as aripiprazole .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 typically involves the following steps:

Starting Material: The synthesis begins with 7-hydroxy-3,4-dihydroquinolin-2-one.

Alkylation: The hydroxy group of 7-hydroxy-3,4-dihydroquinolin-2-one is alkylated using 1,4-dibromobutane in the presence of a base such as potassium carbonate. .

Deuteration: The final step involves the incorporation of deuterium atoms to obtain the deuterated derivative, this compound. This can be achieved through catalytic hydrogen-deuterium exchange reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction .

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinolinone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

Reduction Products: Reduction typically yields tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of antipsychotic drugs such as aripiprazole.

Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

Isotope Labeling: The deuterated form is valuable in pharmacokinetic studies to trace the metabolic pathways of drugs.

Mecanismo De Acción

The mechanism of action of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is primarily related to its role as an intermediate in drug synthesis. In the case of aripiprazole, the compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This multi-receptor activity is crucial for its antipsychotic effects.

Comparación Con Compuestos Similares

Similar Compounds

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one: Similar in structure but with a chlorine atom instead of bromine.

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2-one: Contains a methoxy group instead of a bromine atom.

7-(4-Fluorobutoxy)-3,4-dihydroquinolin-2-one: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 makes it more reactive in nucleophilic substitution reactions compared to its chloro, methoxy, and fluoro analogs. Additionally, the deuterated form provides unique advantages in isotope labeling studies .

Actividad Biológica

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is a derivative of 3,4-dihydroquinolin-2-one, which is known for various biological properties including anti-inflammatory and antimicrobial effects. The presence of the bromobutoxy group may influence its interaction with biological targets and its overall efficacy.

- Molecular Formula : C₁₃H₁₆BrNO₂

- Molecular Weight : 298.18 g/mol

- CAS Number : 129722-34-5

- Melting Point : Approximately 112 °C

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on existing studies:

-

Antimicrobial Activity :

- Compounds similar to 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one have demonstrated significant antimicrobial properties against various bacterial strains. The halogen substitution (bromine) is hypothesized to enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against pathogens.

-

Anti-inflammatory Effects :

- Research indicates that derivatives of quinolinone can inhibit inflammatory pathways. For instance, studies have shown that these compounds can modulate the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

-

Cytotoxicity and Anticancer Potential :

- Initial studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further detailed investigations are required to elucidate the specific pathways involved.

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the anti-inflammatory properties of quinolinone derivatives, researchers treated human macrophage cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in TNF-alpha levels, suggesting that this compound could be a potential therapeutic agent in managing inflammatory diseases.

Mechanistic Insights

The biological activities of this compound are thought to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play crucial roles in inflammation.

Propiedades

IUPAC Name |

7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHLNHVYMNBPEO-RXCFTJSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.